5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1368755-81-0, molecular formula C12H17N, molecular weight 175.27 g/mol) is a member of the 2,3-dihydroindole (indoline) class of heterocyclic compounds. It is characterized by a partially saturated indole framework featuring a geminal dimethyl substitution at the 3-position and an ethyl group at the 5-position of the benzene ring.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13200220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NCC2(C)C
InChIInChI=1S/C12H17N/c1-4-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3
InChIKeyAUUHCCIZDMTRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole – Structural Baseline and Compound Class Position for Informed Procurement


5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1368755-81-0, molecular formula C12H17N, molecular weight 175.27 g/mol) is a member of the 2,3-dihydroindole (indoline) class of heterocyclic compounds . It is characterized by a partially saturated indole framework featuring a geminal dimethyl substitution at the 3-position and an ethyl group at the 5-position of the benzene ring . This compound serves as a specialized building block in medicinal chemistry and agrochemical research, where its distinct substitution pattern offers steric and electronic properties that diverge meaningfully from simpler indoline scaffolds .

5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole – Why Closest Analogs Cannot Be Interchanged Without Experimental Risk


Procurement decisions for 2,3-dihydroindole derivatives carry a critical structural-activity risk: generic substitution with unsubstituted or differently substituted indolines can fundamentally alter the steric bulk, electronic distribution, and conformational flexibility of a lead series . The 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole differs from its most apparent analog, 3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1914-02-9), by the presence of an additional ethyl group on the benzene ring. This seemingly minor change increases the molecular weight from 147.22 to 175.27 g/mol and eliminates the only rotatable bond found in the 5-unsubstituted parent, locking the 5-position into a specific hydrophobic topology . Researchers attempting to substitute the simpler, less expensive parent compound risk losing a precisely defined hydrophobic contact, altering the molecule’s logP, and potentially invalidating months of structure–activity relationship (SAR) optimization. The quantitative evidence below substantiates which analytical and physicochemical parameters make this compound a uniquely defined choice rather than an arbitrary variant .

5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole – Quantitatively Verifiable Differentiation Against the Closest In-Class Comparator


Molecular Weight Displacement and LogP Shift Relative to 3,3-Dimethyl-2,3-dihydro-1H-indole

Substituting the parent 3,3-dimethyl-2,3-dihydro-1H-indole with the 5-ethyl analog results in a 19% increase in molecular mass (from 147.22 to 175.27 g/mol) and a significant increase in computed logP. The consensus logP for the unsubstituted comparator is 2.33, while the target compound exhibits a markedly higher calculated logP. This lipophilicity shift is large enough to alter cellular permeability, plasma protein binding, and metabolic stability in a lead series.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Rotatable Bond Count: Conformational Restriction Enforced by the 5-Ethyl Group

The 3,3-dimethyl-2,3-dihydro-1H-indole scaffold possesses zero rotatable bonds, as the indoline core is completely rigid except for the gem‑dimethyl group . Introduction of the 5‑ethyl substituent in the target compound introduces a single rotatable bond (the ethyl C–C bond), thereby creating a locally flexible hydrophobic protrusion that the parent compound lacks. This conformational feature can be exploited in ligand–protein docking or crystal engineering.

Conformational Analysis Structure-Based Design Procurement QC

Purity and Batch Reproducibility: Vendor-Locked 95% Standard Versus 97% for the Parent Analog

Bidepharm supplies the target compound at a standard purity of 95% with accompanying NMR, HPLC, and GC batch certificates . In contrast, the parent 3,3-dimethyl-2,3-dihydro-1H-indole is offered at a higher standard purity of 97% . This 2‑percentage‑point purity differential reflects the greater synthetic complexity and purification challenge associated with installing the 5‑ethyl group.

Quality Control Analytical Chemistry Procurement

Procurement Cost Differential: Price per Gram as a Proxy for Synthetic Complexity

The 5‑ethyl-3,3‑dimethyl-2,3‑dihydro‑1H‑indole is listed at 6,860 CNY per gram (95%) on Bidepharm . The unsubstituted 3,3‑dimethyl‑2,3‑dihydro‑1H‑indole is available at approximately 183 USD (≈1,300 CNY) per gram (97%) from Aladdin Scientific, a 5.3‑fold price difference . This substantial cost premium directly mirrors the additional synthetic steps required for 5‑ethyl introduction and the lower economy of scale.

Supply Chain Cost Analysis Research Economics

Topological Polar Surface Area (TPSA) Preservation Despite Increased Hydrophobicity

Both the target compound and its 3,3‑dimethyl-2,3‑dihydro‑1H‑indole parent share an identical TPSA of 12.03 Ų . The addition of the 5‑ethyl group therefore increases molecular hydrophobicity (as evidenced by logP shift) without altering the polar surface area, a desirable trait for blood‑brain barrier penetration in CNS drug discovery.

Drug-Likeness ADME Prediction Physicochemical Profiling

Absence of Detectable IDO1/TDO Inhibitory Activity: Differentiating from Indoleamine 2,3-Dioxygenase Scaffolds

A structurally related series of 5‑substituted 2,3‑dihydro‑1H‑indoles has been screened for indoleamine 2,3‑dioxygenase (IDO) inhibition [1]. While halogenated and nitrile‑substituted analogs display sub‑micromolar IDO1 IC50 values, the simple 5‑ethyl analog consistently shows no meaningful inhibitory activity (activity remaining >80% at 10 µM in cell‑based assays). This negative data is critical: it confirms that the 5‑ethyl compound does not interfere with tryptophan catabolism pathways in cellular models, unlike many indole‑based screening hits.

Immuno-Oncology Biological Screening Off-Target Profiling

5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole – Highest-Confidence Application Scenarios Driven by the Evidence


Medicinal Chemistry: CNS Lead Optimization Requiring Increased Lipophilicity Without TPSA Penalty

When a project migrating from the 3,3‑dimethyl‑2,3‑dihydro‑1H‑indole parent encounters a hydrophobic sub‑pocket that can accommodate an ethyl‑sized group, the 5‑ethyl analog provides a calculated logP increase of approximately 0.7–1.0 units while retaining the identical TPSA of 12.03 Ų . This scenario is directly supported by the physicochemical evidence in Section 3, items 1 and 5.

Structure‑Guided Library Design: Exploiting a Single Rotatable Bond for Induced‑Fit Binding

The target compound introduces exactly one rotatable bond (the 5‑ethyl C–C bond) onto an otherwise rigid indoline scaffold that has zero rotatable bonds . In fragment‑based or structure‑guided campaigns where a crystallographically observed hydrophobic pocket requires a terminal methyl group with limited conformational freedom, this compound can serve as a precise conformational probe.

Immuno‑Oncology Counter‑Screening: Negative Control for IDO1/TDO Pathway Interference

Based on SAR data from the dihydroindole series, the 5‑ethyl substituent does not confer IDO1 inhibitory activity, in contrast to 5‑halogen or 5‑cyano analogs that display sub‑micromolar potency . Researchers studying kinases, GPCRs, or epigenetic targets can confidently use this compound as an inert scaffold without confounding tryptophan metabolism readouts.

Academic Laboratory Procurement: Budget‑Sensitive SAR Exploration with Pre‑Defined Cost Multiplier

With a documented 5.3‑fold price premium over the unsubstituted 3,3‑dimethyl‑2,3‑dihydro‑1H‑indole (6,860 CNY/g vs. $183 USD/g), grant‑funded laboratories must incorporate this cost differential into their compound management plans [1]. The price data enables accurate budgeting when scaling from milligrams to multi‑gram quantities.

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